Enhanced Enzyme Inhibition vs. Unsubstituted Analog
In a head-to-head comparison under identical assay conditions, 5-(3-iodophenyl)-1H-1,2,3-triazole demonstrates a Ki,app value of 16 nM against the Co(II)-form of a target enzyme [1]. This represents a 4.4-fold improvement in apparent binding affinity compared to the unsubstituted analog, 5-phenyl-1H-1,2,3-triazole, which exhibits a Ki,app value of 70 nM in the same assay [2]. This quantitative difference highlights the critical role of the meta-iodo substituent in enhancing target engagement.
| Evidence Dimension | In vitro enzyme inhibition potency (Ki,app) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | 5-phenyl-1H-1,2,3-triazole: 70 nM |
| Quantified Difference | 4.4-fold lower Ki,app (higher potency) |
| Conditions | Co(II)-form enzyme inhibition assay |
Why This Matters
For scientists procuring a 5-aryl-1,2,3-triazole for enzyme inhibition studies, selecting the iodo-substituted compound provides a >4-fold gain in potency over the base phenyl analog, directly impacting assay sensitivity and lead optimization potential.
- [1] BRENDA Enzyme Database. Ligand entry: 5-(3-iodophenyl)-1H-1,2,3-triazole. Accessed April 2026. View Source
- [2] BRENDA Enzyme Database. Ligand entry: 5-phenyl-1H-1,2,3-triazole. Accessed April 2026. View Source
